3-Heptynoic acid

CAS No.: 59862-93-0

Cat. No.: VC17310432

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59862-93-0 |

|---|---|

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| IUPAC Name | hept-3-ynoic acid |

| Standard InChI | InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-3,6H2,1H3,(H,8,9) |

| Standard InChI Key | CVEHSFVOOYBVIX-UHFFFAOYSA-N |

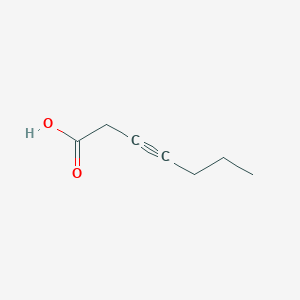

| Canonical SMILES | CCCC#CCC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Identity

3-Heptynoic acid, systematically named hept-3-ynoic acid, belongs to the class of alkynoic acids. Its IUPAC name reflects the position of the alkyne group (C≡C) at the third carbon of the heptanoic acid chain . The molecular structure is defined by the SMILES notation CCCC#CCC(=O)O, indicating a linear carbon chain with a triple bond between C3 and C4 and a carboxylic acid group at C7 .

Table 1: Molecular Identity of 3-Heptynoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 126.15 g/mol | PubChem |

| IUPAC Name | hept-3-ynoic acid | PubChem |

| CAS Registry Number | 59862-93-0 | PubChem |

| InChI Key | CVEHSFVOOYBVIX-UHFFFAOYSA-N | PubChem |

Spectroscopic Features

While direct spectroscopic data for 3-heptynoic acid is limited in the provided sources, analogous compounds like 2-heptynoic acid exhibit characteristic IR absorption bands for carboxylic acids (≈1700 cm) and alkynes (≈2100 cm) . Computational models predict similar behavior for 3-heptynoic acid, with minor shifts due to the alkyne's position .

Physicochemical Properties

Thermodynamic and Electronic Parameters

The compound’s XLogP3 value of 1.5 indicates moderate hydrophobicity, balancing the polar carboxylic acid group with the nonpolar alkyne and alkyl chain . Its hydrogen bond donor (1) and acceptor (2) counts suggest limited solubility in polar solvents, a property critical for its purification and application in organic reactions .

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 126.06808 Da | PubChem |

Comparative Analysis with Isomers

The positional isomer 2-heptynoic acid (CAS 1483-67-6) shares the same molecular formula but differs in alkyne placement. This structural variation impacts properties such as melting point and reactivity; for example, 2-heptynoic acid’s IR spectrum shows a stronger alkyne signal due to proximity to the carboxylic group . Such differences underscore the importance of regiochemistry in modulating compound behavior.

Synthesis and Derivatization

Conventional Synthetic Routes

3-Heptynoic acid is synthesized via alkyne carboxylation or through homologation of shorter-chain alkynoic acids. A patent describing 6-heptynoic acid synthesis (WO1994006746A1) provides insights into analogous methods . Key steps include:

-

Alkyne Formation: Coupling propargyl bromide with pentyl Grignard reagents.

-

Carboxylation: Reaction with carbon dioxide under palladium catalysis to introduce the carboxylic acid group .

-

Protection/Deprotection: Use of silyl groups (e.g., trimethylsilyl) to stabilize intermediates during multi-step syntheses .

Asymmetric Synthesis

The patent literature highlights the use of chiral amines (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) to resolve racemic mixtures of heptynoic acid derivatives . This enantioselective approach is critical for producing pharmacologically active intermediates, such as lactones used in statin drugs .

Table 3: Key Reaction Conditions for Asymmetric Synthesis

Applications in Pharmaceutical and Industrial Chemistry

Role in HMG-CoA Reductase Inhibitors

3-Heptynoic acid serves as a precursor to lactone intermediates in statin synthesis. For instance, its dihydroxy derivatives undergo lactonization to form core structures of atorvastatin and simvastatin analogs . The alkynyl moiety enables further functionalization via click chemistry, enhancing drug-target interactions .

Industrial Uses

As a medium-chain fatty acid, it finds niche applications in:

-

Surfactant Production: Modification of alkynoic acids yields nonionic surfactants with tunable hydrophile-lipophile balance.

-

Polymer Chemistry: The alkyne group participates in polymerization reactions, forming conductive polymers for electronic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume